3-Ethyl-3-[(octyloxy)methyl]oxetane
Description
Structure
3D Structure
Properties
CAS No. |
491851-55-9 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
3-ethyl-3-(octoxymethyl)oxetane |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-15-11-14(4-2)12-16-13-14/h3-13H2,1-2H3 |
InChI Key |
QSFZBTKMLAZPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1(COC1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 3 Octyloxy Methyl Oxetane
Precursor Synthesis Strategies
The cornerstone of synthesizing 3-Ethyl-3-[(octyloxy)methyl]oxetane is the efficient preparation of its precursor, 3-Ethyl-3-hydroxymethyloxetane. This intermediate provides the essential oxetane (B1205548) ring and a hydroxyl group that serves as a reactive handle for subsequent functionalization.
Synthesis of 3-Ethyl-3-hydroxymethyloxetane Derivatives
The primary route to 3-Ethyl-3-hydroxymethyloxetane (also known as trimethylolpropane (B17298) oxetane, TMPO) begins with readily available starting materials, most commonly trimethylolpropane. acs.org Two prominent methods have been developed for this transformation.
One common industrial method involves the reaction of trimethylolpropane with diethyl carbonate. mdpi.comchemicalbook.com This process typically utilizes a basic catalyst, such as potassium hydroxide (B78521), and proceeds through a transesterification reaction to form an intermediate six-membered cyclic carbonate, which then undergoes decarboxylation and intramolecular cyclization to yield the desired oxetane. mdpi.com The reaction is driven to completion by distilling the product under vacuum at elevated temperatures. chemicalbook.com
A notable alternative approach employs urea (B33335) as a reagent for the dehydration of trimethylolpropane. acs.org This method is advantageous due to the low cost and widespread availability of urea. The reaction proceeds in two main stages: an initial carbonylation of trimethylolpropane at moderate temperatures (120-160 °C), likely forming carbamate (B1207046) intermediates, followed by heating at higher temperatures (195-215 °C) under reduced pressure to induce cyclization and extrusion of carbon dioxide, with the final product being isolated by distillation. acs.org
| Starting Materials | Reagents/Catalysts | Key Conditions | Reference |
| Trimethylolpropane, Diethyl Carbonate | Potassium Hydroxide, Ethanol | Reflux at 110°C, followed by distillation up to 140°C and then vacuum distillation above 185°C. | mdpi.comchemicalbook.com |
| Trimethylolpropane, Urea | None specified as catalyst | Step 1: 120-160°C at ~300 mmHg. Step 2: 195-215°C at 10-50 mmHg, with product distillation. | acs.org |
Octyloxy Side Chain Incorporation via Etherification Reactions
With the 3-Ethyl-3-hydroxymethyloxetane precursor in hand, the next critical step is the introduction of the C8 alkyl chain. This is accomplished via a Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, the hydroxyl group of the oxetane precursor is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an octyl halide (such as 1-bromooctane (B94149) or 1-iodooctane).
While specific literature detailing the synthesis of this compound is not prevalent, the methodology can be inferred from analogous reactions. For instance, the synthesis of 3-ethyl-3-allylmethoxyoxetane is achieved by reacting 3-Ethyl-3-hydroxymethyloxetane with allyl bromide in the presence of a 50% aqueous potassium hydroxide solution and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. mdpi.com This phase-transfer catalysis is particularly effective for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the deprotonation of the alcohol. A similar strategy would be directly applicable for attaching the octyl group.
| Reactants | Reagents/Catalysts | Reaction Type | Product (by analogy) | Reference |
| 3-Ethyl-3-hydroxymethyloxetane, Allyl Bromide | 50% aq. KOH, Tetrabutylammonium Bromide | Phase-Transfer Catalyzed Williamson Ether Synthesis | 3-Ethyl-3-(allyloxymethyl)oxetane | mdpi.com |
| 3-Ethyl-3-hydroxymethyloxetane, 1-Bromooctane | 50% aq. KOH, Tetrabutylammonium Bromide | Phase-Transfer Catalyzed Williamson Ether Synthesis | This compound | Inferred from mdpi.com |
Catalytic Conditions and Reaction Optimization in Oxetane Monomer Synthesis
The efficiency of both the precursor synthesis and the subsequent etherification is highly dependent on the choice of catalyst and reaction conditions.
For the synthesis of the 3-Ethyl-3-hydroxymethyloxetane precursor from trimethylolpropane and diethyl carbonate, potassium hydroxide is an effective and economical catalyst. mdpi.comchemicalbook.com The reaction optimization involves controlling the temperature to first facilitate the transesterification and formation of the cyclic intermediate, and then to drive the decarboxylation and distillation of the final product. chemicalbook.com In the urea-based synthesis, while no external catalyst is added, the process is optimized by careful control of temperature and pressure to manage the distinct steps of carbamylation and cyclization/distillation. acs.org
In the subsequent Williamson etherification to attach the octyloxy chain, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide is crucial for optimizing the reaction. mdpi.com The PTC transports the hydroxide ion from the aqueous phase to the organic phase, allowing for efficient deprotonation of the 3-Ethyl-3-hydroxymethyloxetane. This avoids the need for anhydrous conditions and the use of more hazardous reagents like sodium hydride. The reaction is typically run at a low temperature (e.g., 0 °C) to control selectivity and minimize side reactions. mdpi.com
Mechanistic Insights into Oxetane Ring Formation
The formation of the oxetane ring from an acyclic precursor like trimethylolpropane is a classic example of an intramolecular cyclization. Specifically, it follows the principles of the Williamson ether synthesis applied in an intramolecular fashion. magtech.com.cnnih.gov
The process begins with a 1,3-diol structure, which is inherent in trimethylolpropane. To facilitate the ring closure, one of the hydroxyl groups must be converted into a good leaving group.
Activation : In the reaction with diethyl carbonate or urea, the trimethylolpropane is effectively activated. With diethyl carbonate, a cyclic carbonate intermediate is formed. mdpi.com In the case of urea, carbamate intermediates are proposed. acs.org These intermediates serve to transform one of the primary hydroxyl groups into a moiety that can be displaced.
Intramolecular Nucleophilic Attack : The key ring-forming step is the intramolecular SN2 attack by the oxygen atom of the remaining primary hydroxyl group on the carbon atom bearing the activated group (the leaving group).
Ring Closure : This nucleophilic attack displaces the leaving group (e.g., carbonate or isocyanate derivatives) and results in the formation of the strained, four-membered oxetane ring.
The geometry of the trimethylolpropane derivative favors this intramolecular reaction, leading to the efficient formation of the thermodynamically less favored four-membered ring over potential intermolecular polymerization. The high temperatures used in the final step provide the necessary energy to overcome the activation barrier for both the departure of the leaving group and the formation of the strained ring system. beilstein-journals.org
Polymerization Mechanisms and Kinetics of 3 Ethyl 3 Octyloxy Methyl Oxetane
Cationic Ring-Opening Polymerization (CROP) Pathways for Oxetanes
Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetane (B1205548) monomers. wikipedia.org This process is driven by the high ring strain of the four-membered oxetane ring, which is approximately 107 kJ/mol. wikipedia.org The polymerization is initiated by cationic species and propagates through the formation of a tertiary oxonium ion at the growing chain end. wikipedia.org The nature of the monomer and the reaction conditions dictate which specific mechanistic pathway is favored. researchgate.net
In the active chain end (ACE) mechanism, the propagating species is a tertiary oxonium ion located at the end of the polymer chain. researchgate.netacs.org This positively charged chain end then reacts with an incoming neutral monomer molecule, incorporating it into the growing chain and regenerating the active center at the new chain end. researchgate.net The ACE mechanism is typical for the polymerization of oxetanes because they are more basic than the resulting polymer units, which minimizes chain transfer reactions. acs.org
Investigations into the CROP of oxetane have demonstrated that using 1,4-dioxane (B91453) as a solvent can effectively suppress both intramolecular and intermolecular transfer reactions, which are common side reactions in cationic polymerization. acs.org This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org For instance, the polymerization of oxetane initiated with 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate in 1,4-dioxane has yielded polymers with number-average molecular weights (Mn) up to 160,000 g/mol and polydispersity indices (Mw/Mn) between 1.18 and 1.28, with no formation of cyclic oligomers. acs.org
A key feature of the ACE mechanism is the potential for living polymerization, where the concentration of active centers remains constant throughout the reaction, and termination and chain transfer reactions are absent. This allows for the synthesis of well-defined polymer architectures, such as block copolymers.
The activated monomer (AM) mechanism presents an alternative pathway for CROP. In this mechanism, the monomer is first activated, typically by protonation, to form a protonated monomer species. researchgate.netacs.org This activated monomer then reacts with a neutral, often hydroxyl-terminated, polymer chain. acs.org The key distinction from the ACE mechanism is that the growing polymer chain end remains neutral, while the monomer carries the positive charge. researchgate.net
The competition between the ACE and AM mechanisms is influenced by several factors, including the basicity of the monomer and the presence of protic compounds like alcohols or water. acs.org Oxetanes are generally more basic than alcohols, which favors the ACE mechanism. acs.org However, under certain conditions, particularly with the addition of protic species, the AMM can coexist with the ACE mechanism. acs.orgacs.org The "ion-trapping" method, using a phosphine (B1218219) like triphenylphosphine (B44618) (PPh3), can be employed to distinguish between the two mechanisms. In an ACE polymerization, the phosphine reacts with the alkylated chain end, whereas in an AMM polymerization, it reacts with the protonated monomer, leading to different signals in ³¹P NMR spectroscopy. acs.org
A notable phenomenon observed in the photopolymerization of 3,3-disubstituted oxetanes is the "kick-starting" effect. researchgate.net This refers to the dramatic acceleration of the polymerization, which typically exhibits a long induction period, by the addition of small amounts of highly reactive monomers, such as epoxides. researchgate.netgoogle.com The induction period in oxetane polymerization is attributed to the relatively high energy barrier for the ring-opening of the tertiary oxonium ion formed during initiation. google.comradtech.org
Initiation Systems and Photoacid Generators in Cationic Polymerization
Lewis Acid Initiated Polymerization (e.g., BF₃·OEt₂)
Lewis acids are commonly used as initiators for the CROP of oxetanes. wikipedia.org Boron trifluoride diethyl etherate (BF₃·OEt₂) is a classic and effective initiator for this purpose. jlu.edu.cnresearchgate.net The initiation mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxetane ring, which polarizes the C-O bond and facilitates nucleophilic attack by another monomer molecule, leading to ring-opening and the formation of a propagating oxonium ion. researchgate.net
The concentration of the BF₃·OEt₂ catalyst can influence the structure of the resulting polymer. For the polymerization of 3-methyl-3-hydroxymethyloxetane, an increase in the amount of catalyst led to a more branched polymer structure. jlu.edu.cn In some systems, a co-initiator, such as a diol or water, is used in conjunction with the Lewis acid. researchgate.netmdpi.com For example, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane can be initiated by a BF₃·OEt₂/1,4-butanediol (B3395766) system. researchgate.net The use of an initiator like trimethylolpropane (B17298) with BF₃·OEt₂ allows for the synthesis of hyperbranched polyoxetanes with controlled molar mass and lower dispersity compared to homopolymerization. mdpi.com
The table below summarizes the effect of the initiator system on the polymerization of oxetane derivatives.
| Initiator System | Monomer | Solvent | Observations |
| 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate | Oxetane | 1,4-Dioxane | Controlled/living polymerization, Mn up to 160,000 g/mol , Mw/Mn < 1.28. acs.org |
| BF₃·CH₃OH | Oxetane | 1,4-Dioxane | Non-living polymerization, production of ~10% cyclic oligomers. acs.org |
| BF₃·OEt₂ | 3-Methyl-3-hydroxymethyleneoxetane | - | Yields a linear polymer at low catalyst concentration and a slightly branched polymer at higher concentrations. jlu.edu.cn |
Photoinitiated Cationic Polymerization with Sulfonium Salts
Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process and is widely used in applications like UV curing of coatings and inks. rsc.orgresearchgate.net This method utilizes photoacid generators (PAGs), which are compounds that generate a strong Brønsted or Lewis acid upon exposure to UV light. researchgate.net Triarylsulfonium salts, such as triphenylsulfonium (B1202918) hexafluoroantimonate, are highly efficient PAGs for the polymerization of oxetanes. radtech.orgresearchgate.net
The table below presents data on the photoinitiated polymerization of a similar oxetane monomer, 3-benzyloxymethyl-3-ethyl-oxetane (MOX104), highlighting the effect of adding a comonomer.
| Formulation | Conversion of MOX104 (%) |
| MOX104 | 17 |
| MOX104 with 3,4-epoxycyclohexane carboxylate | ~90 |
| MOX104 with diglycidyl ether of bisphenol A epoxy resin | ~90 |
| MOX104 with 1,4-butanediol diglycidyl ether | No significant effect |
Data extracted from a study on the cationic photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane. scispace.comresearchgate.net
Polymerization Kinetics and Thermodynamic Considerations
The polymerization of oxetanes, particularly 3,3-disubstituted variants, is primarily achieved through cationic ring-opening polymerization. This process is thermodynamically driven by the relief of significant ring strain inherent in the four-membered ether ring.
**3.3.1. Rate of Polymerization Studies and Factors Influencing Rate
The rate of polymerization (Rp) for oxetane monomers is a critical parameter influenced by several factors, including monomer structure, initiator type, and the presence of co-monomers. The ring-opening of the oxetane is considered the rate-limiting step in the polymerization process. chemicalbook.com
Studies on analogous compounds provide significant insights. For instance, the cationic photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane demonstrates that the polymerization rate and final monomer conversion can be dramatically enhanced by the addition of co-monomers like cycloaliphatic epoxides. radtech.org The addition of just 5 wt% of 3,4-epoxycyclohexane carboxylic acid, methyl ester (EPCM) was sufficient to promote the ring-opening of the oxetane, and an addition of 10 wt% EPCM resulted in a final conversion approximately five times higher than that of the pure oxetane monomer. radtech.org This acceleration is attributed to the exothermic nature of the epoxide ring-opening, which increases the temperature of the system and provides the necessary thermal energy to overcome the activation energy for the oxetane ring-opening. radtech.org
Table 1: Effect of EPCM Co-monomer on the Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane
| EPCM Content (wt%) | Effect on Polymerization | Final Conversion Improvement |
|---|---|---|
| 5% | Promotes ring-opening | Significant increase |
Data sourced from studies on 3-benzyloxymethyl-3-ethyl-oxetane, a structural analog. radtech.org
Impact of Temperature and Initiator Concentration on Polymerization Dynamics
Temperature and initiator concentration are pivotal in controlling the kinetics and the structure of the resulting polymer.
Temperature: In the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO), temperature has a profound impact on the degree of branching in the final polymer. nih.gov As the reaction temperature is increased, the degree of branching also increases significantly. This relationship is crucial for tailoring the architecture of the resulting polyether. nih.govresearchgate.net For example, when the polymerization of EHO was conducted at a constant catalyst concentration, the degree of branching increased from 0.21 to 0.50 as the temperature was raised from -30°C to 70°C. nih.govresearchgate.net
Table 2: Influence of Temperature on the Degree of Branching in Poly(3-ethyl-3-hydroxymethyloxetane)
| Reaction Temperature (°C) | Degree of Branching |
|---|---|
| -30 | 0.21 |
| -2 | 0.36 |
| 30 | 0.43 |
Data derived from the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO). nih.govresearchgate.net
Initiator Concentration: The concentration of the initiator directly affects the polymerization rate and the molecular weight of the polymer. An increase in the initiator concentration generally leads to a higher number of generated radicals or active cationic species, which accelerates the rate of polymerization. nih.gov However, this can also result in the formation of more polymer chains, leading to a decrease in the average molecular weight. nih.gov In the cationic photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane, adjusting the initiator concentration is a key strategy to modify the final properties of the polymer. radtech.org
Role of Ring Strain and Basicity in Oxetane Reactivity
The reactivity of the oxetane ring is governed by a combination of ring strain and the basicity of the oxygen atom.
Ring Strain: The oxetane ring possesses a substantial ring strain of approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and significantly greater than that of a five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). nih.gov This high degree of strain provides a powerful thermodynamic driving force for ring-opening polymerization. nih.gov However, the stability of the oxetane ring is also influenced by its substitution pattern. The 3,3-disubstituted pattern found in 3-Ethyl-3-[(octyloxy)methyl]oxetane provides steric hindrance that blocks the path of external nucleophiles, rendering it more stable than other substitution patterns under certain conditions. nih.gov
Basicity: The constrained C–O–C bond angle in the oxetane ring effectively exposes the lone pairs of the oxygen atom. nih.gov This makes oxetane a potent Lewis base and a strong hydrogen-bond acceptor, with a hydrogen-bond-accepting ability that surpasses other cyclic ethers like epoxides and tetrahydrofurans. nih.gov This enhanced basicity is fundamental to its cationic polymerization, as the initiation step involves the protonation or coordination of a Lewis acid to this oxygen atom, which activates the ring towards nucleophilic attack by a monomer molecule.
Chain Transfer Reactions and Branching Control
Chain transfer and branching are critical aspects that define the final polymer architecture and properties. The cationic ring-opening polymerization of oxetanes can proceed through either an active chain end (ACE) mechanism or an activated monomer mechanism (AMM). nih.gov The ACE mechanism is generally considered more efficient because it is less prone to cyclization side reactions. nih.gov
For functional oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which possesses a hydroxyl group, the polymerization can lead to the formation of hyperbranched structures. nih.govnih.gov The degree of branching in these polymers is not random but can be controlled. As previously noted, temperature is a primary tool for controlling the branching density. nih.govresearchgate.net
Furthermore, the use of a core initiator molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), in the polymerization of EHO allows for more precise control over the molar mass and results in polymers with lower dispersity compared to simple homopolymerization. nih.govnih.gov This method facilitates the synthesis of well-defined hyperbranched polyethers. nih.gov The investigation into the polymerization of EHO initiated with TMP revealed that as the ratio of monomer to core molecule increases, the dispersity of the resulting polymer also grows, which is consistent with the nature of multi-branching ring-opening reactions. nih.govnih.gov
Copolymerization Strategies Involving 3 Ethyl 3 Octyloxy Methyl Oxetane
Copolymerization with Epoxy Monomers (Oxiranes)
The copolymerization of oxetanes with epoxy monomers (oxiranes) is a common strategy to create polymers with tailored properties. radtech.org Oxetanes and epoxides both undergo cationic ring-opening polymerization, but they exhibit different reactivities. google.comtoagosei.co.jp Oxetanes generally have a higher basicity than epoxides, which can lead to a faster propagation rate. toagosei.co.jpresearchgate.net However, the ring strain of epoxides is slightly higher than that of oxetanes, which also influences polymerization kinetics. google.com
In the copolymerization of 3-Ethyl-3-[(octyloxy)methyl]oxetane with epoxy monomers, a photoinitiator, such as a triarylsulfonium salt, can be used to initiate the reaction upon UV irradiation. radtech.orgmdpi.com The addition of cycloaliphatic epoxides, which are highly reactive, can significantly increase the conversion rate of the oxetane (B1205548) monomer. radtech.org For instance, studies on the copolymerization of a similar oxetane, 3-benzyloxymethyl-3-ethyl-oxetane, with 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A epoxy resin showed a substantial improvement in monomer conversion. radtech.org This acceleration is attributed to the exothermic nature of the epoxide ring-opening, which increases the reaction temperature and promotes the polymerization of the less reactive oxetane. radtech.org
Copolymerization with Other Oxetane Derivatives
Copolymerizing this compound with other functionalized oxetane monomers is a powerful method to introduce specific functionalities and further tailor the properties of the resulting polyethers. A variety of oxetane derivatives with different substituents can be employed, such as those containing hydroxyl, nitratomethyl, or azidomethyl groups. mdpi.comgoogle.comgoogle.com
For example, the copolymerization with 3-ethyl-3-(hydroxymethyl)oxetane (EHO) introduces hydroxyl groups into the polymer backbone, which can enhance properties like adhesion to polar substrates. mdpi.comnih.govresearchgate.net The presence of these hydroxyl groups can also be utilized for further post-polymerization modifications.
The copolymerization of different oxetane monomers generally proceeds via a cationic ring-opening mechanism, often initiated by a catalyst system like triisobutylaluminum-water. google.comgoogle.com The composition of the resulting copolymer, and thus its properties, can be controlled by the initial feed ratio of the comonomers. Research on the copolymerization of 3,3-bis(nitratomethyl)oxetane (BNMO) with 3-nitratomethyl-3-methyloxetane (NIMMO) has shown that varying the monomer ratio allows for the synthesis of copolymers with a wide range of mechanical properties. google.com A similar approach has been used for the copolymerization of BNMO with 3-azidomethyl-3-methyloxetane (AMMO). google.com
The table below illustrates the effect of monomer feed ratio on the properties of NIMMO and BNMO copolymers.
| NIMMO:BNMO Ratio (wt%) | Intrinsic Viscosity (dl/g) |
| 10:90 | 0.45 |
| 50:50 | 0.75 |
| 90:10 | 0.95 |
Data compiled from research on similar oxetane copolymer systems. google.com
Synthesis of Hyperbranched Polyoxetanes through Multi-functional Monomers
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of hyperbranched polyoxetanes can be achieved through the self-condensing vinyl polymerization of an AB2-type monomer, where 'A' and 'B' are reactive groups that can react with each other but not with themselves. Another approach involves the copolymerization of a standard monomer with a multifunctional monomer that acts as a branching unit. researchgate.netnih.gov
A common strategy for synthesizing hyperbranched polyoxetanes involves the use of a core molecule and a branching monomer. mdpi.comnih.govresearchgate.net For instance, 1,1,1-tris(hydroxymethyl)propane can serve as a trifunctional core molecule, while a hydroxyl-functionalized oxetane like 3-ethyl-3-(hydroxymethyl)oxetane (EHO) acts as the AB2-type branching monomer. mdpi.comnih.govresearchgate.net The polymerization is typically carried out via a cationic ring-opening mechanism. mdpi.comresearchgate.net
The degree of branching in these hyperbranched polymers can be influenced by the polymerization conditions. acs.org The molecular weight and dispersity of the resulting hyperbranched polymers can be controlled to some extent by adjusting the ratio of the core molecule to the branching monomer. mdpi.comnih.govresearchgate.net
Below is a table showing the effect of the reagent ratio on the theoretical molar mass and dispersity of hyperbranched polyoxetanes synthesized from 1,1,1-tris(hydroxymethyl)propane and 3-ethyl-3-(hydroxymethyl)oxetane.
| Core:Monomer Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity |
| 1:5 | 714 | 1.77 |
| 1:10 | 1314 | 2.15 |
| 1:20 | 2514 | 2.89 |
| 1:50 | 5942 | 3.75 |
Data is illustrative and based on findings for similar hyperbranched polyoxetane systems. mdpi.comnih.govresearchgate.netdntb.gov.ua
Development of Hybrid Polymerization Systems
Hybrid polymerization systems combine different polymerization mechanisms to create novel materials with unique properties. For this compound, a particularly relevant hybrid system involves the combination of cationic ring-opening polymerization with free-radical polymerization. This is made possible by using monomers that contain both an oxetane ring and a radically polymerizable group, such as a methacrylate (B99206). chemicalbook.comspecialchem.comspecialchem.com
An example of such a monomer is (3-ethyloxetan-3-yl)methyl methacrylate. chemicalbook.com In a hybrid curing system, the oxetane group can be polymerized via a photoinitiated cationic mechanism, while the methacrylate group can be simultaneously or sequentially polymerized via a free-radical mechanism. This dual-curing capability allows for the formation of interpenetrating polymer networks (IPNs) or crosslinked structures with enhanced mechanical and thermal properties.
The photoinitiated cationic polymerization of the oxetane ring is typically initiated by onium salts, which generate a strong acid upon UV irradiation. researchgate.net The free-radical polymerization of the methacrylate group can be initiated by a separate photoinitiator that generates free radicals upon exposure to UV light. The kinetics of the two distinct polymerization processes can be independently controlled by the choice of photoinitiators and irradiation conditions.
The development of hybrid systems also includes the use of hybrid monomers containing both oxetane and other cationically polymerizable groups, such as epoxides. specialchem.com For instance, 3-ethyl-3-(glycidyloxymethyl)oxetane contains both an oxetane and an epoxide functional group. specialchem.com Such monomers can lead to complex network structures upon cationic polymerization due to the different reactivities of the two cyclic ether groups.
Characterization Methodologies for 3 Ethyl 3 Octyloxy Methyl Oxetane and Its Polymeric Derivatives
Spectroscopic Analysis of Monomer and Polymer Structure
Spectroscopic methods are fundamental in confirming the chemical identity and structural integrity of the oxetane (B1205548) monomer and its polymeric derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the molecular structure of both the 3-Ethyl-3-[(octyloxy)methyl]oxetane monomer and its corresponding polymers. pageplace.denih.govrsc.org High-resolution solution NMR is particularly effective for analyzing the chemical composition, end-groups, branching, and stereochemistry of these materials. nih.gov
For the monomer, ¹H and ¹³C NMR spectra are used to confirm the presence of all expected functional groups and to ensure the absence of impurities. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure.
In the analysis of the resulting polymers, such as poly(this compound), NMR is instrumental in verifying the success of the ring-opening polymerization. For the related poly(3-ethyl-3-hydroxymethyloxetane), ¹H NMR spectra can identify key structural elements of the polymer. mdpi.com For instance, signals corresponding to the hydroxyl group, the ether backbone, the methylene (B1212753) groups of the ethyl and hydroxymethyl substituents, and the terminal methyl group can all be assigned. mdpi.com The presence of specific signals can also indicate the formation of different structural units within the polymer, such as linear, dendritic, and terminal units. mdpi.com
Furthermore, ¹³C NMR spectroscopy, in conjunction with equations like the Frey equation, can be utilized to determine the degree of branching in hyperbranched polyoxetanes. mdpi.comnih.gov This is a critical parameter that significantly influences the polymer's physical and mechanical properties. The degree of branching has been shown to be dependent on reaction conditions such as temperature. mdpi.comnih.gov
A representative ¹H NMR spectrum of a hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) would display characteristic signals that can be assigned to the various protons within the polymer structure.
| Chemical Shift (ppm) | Assignment |
| ~4.7 | -OH |
| ~3.6-3.7 | -CH₂-O- (in terminal units) |
| ~3.3 | -CH₂-O- (backbone) |
| ~3.1 | -CH₂-OH |
| ~1.3 | -CH₂-CH₃ |
| ~0.8 | -CH₂-CH₃ |
| Data derived from studies on poly(3-ethyl-3-hydroxymethyloxetane) mdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in both the this compound monomer and its polymers. nih.govresearchgate.netresearchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the chemical transformations occurring during polymerization can be monitored.
For the monomer, the FTIR spectrum will prominently feature a characteristic absorption band for the oxetane ring. The disappearance or significant reduction of this band in the spectrum of the polymer is a clear indication that the ring-opening polymerization has occurred. researchgate.net
In the case of poly(this compound), the FTIR spectrum will be dominated by strong absorption bands corresponding to the newly formed ether linkages in the polymer backbone. nih.gov For a related polymer, poly(3-ethyl-3-hydroxymethyl)oxetane, characteristic bands for O-H stretching, C-H stretching, and C-O-C stretching of the ether backbone are observed. nih.gov The position of the O-H stretching band can also provide information about hydrogen bonding within the polymer. nih.gov
The kinetics of polymerization can also be investigated using real-time FTIR (RT-FTIR), which monitors the disappearance of the oxetane ring peak over time. researchgate.netradtech.org This allows for the determination of the reaction rate and final conversion. researchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3324 | O-H stretch (hydrogen-bonded) |
| ~2966, 2934, 2880 | CH₂ stretch |
| ~1180, 1047 | C-O-C stretch (ether backbone) |
| 960-1006 | Oxetane ring |
| Data derived from studies on poly(3-ethyl-3-(hydroxymethyl)oxetanes) and other oxetane-containing polymers nih.govresearchgate.net |
Chromatographic Techniques for Macromolecular Characterization
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing their physical properties and performance.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of polymers. researchgate.net This method separates macromolecules based on their hydrodynamic volume in solution.
For poly(this compound), SEC analysis provides crucial information about the success and control of the polymerization process. A narrow dispersity (Đ close to 1) indicates a well-controlled polymerization with polymer chains of similar lengths. Conversely, a broad dispersity suggests a less controlled reaction, potentially with side reactions or different initiation/termination pathways. In the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes, it has been observed that the dispersity increases with the ratio of monomer to core molecule, which is consistent with the nature of ring-opening multibranch polymerization. mdpi.comnih.gov
| Parameter | Description |
| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight species. |
| Đ (Dispersity) | A measure of the broadness of the molecular weight distribution of a polymer. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the detailed characterization of macromolecules, including synthetic polymers. nih.govresearchgate.netresearchgate.net It allows for the precise determination of the mass of the repeating monomer unit and provides insights into the polymer's microstructure and the nature of its end groups. mdpi.comnih.gov
In the analysis of poly(this compound) and related polymers, MALDI-TOF spectra reveal a series of peaks, where the mass difference between adjacent major peaks corresponds to the mass of the monomer repeating unit. mdpi.comnih.gov For poly(3-ethyl-3-(hydroxymethyl)oxetane), this difference is 116 m/z. mdpi.comnih.gov The observed series of ions, often as sodium adducts, can be assigned to polymer chains with different numbers of repeating units. mdpi.comnih.gov This technique can also help to identify different polymer populations, such as those with a core molecule and those that may have formed cyclic structures. mdpi.comnih.gov
The data obtained from MALDI-TOF MS complements the information from SEC, providing a more complete picture of the polymer's molecular architecture. nih.gov
Thermal Analysis of Polymerization and Material Behavior
Thermal analysis techniques are employed to investigate the thermal properties of the polymers, including their thermal stability and transitions such as the glass transition temperature (Tg) and melting temperature (Tm). These properties are critical for determining the material's processing conditions and end-use applications.
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used. TGA measures the change in mass of a sample as a function of temperature, providing information on the polymer's decomposition temperature and thermal stability. radtech.org DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of Tg, Tm, and crystallization behavior.
For instance, in the study of a related polymer, poly(3-benzyloxymethyl-3-ethyl-oxetane), TGA was used to determine the decomposition temperature, and Dynamic Mechanical Analysis (DMA) was used to determine the glass transition temperature. researchgate.netradtech.org The thermal properties were found to be influenced by the addition of comonomers. researchgate.netradtech.org Similarly, for crosslinked polyesters containing oxetane moieties, simultaneous thermal analysis (STA) has been used to evaluate material properties. tuwien.at
Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics
Photo-Differential Scanning Calorimetry is a powerful analytical technique used to investigate the kinetics of light-induced reactions, such as the UV-curing of this compound. analytice.comresearchgate.net This method functions by measuring the heat flow from a sample as it is exposed to controlled UV or visible light radiation. netzsch.com The resulting data provides critical insights into the speed and extent of the polymerization reaction.
In a typical Photo-DSC experiment, a small sample of the this compound formulation, containing a suitable photoinitiator, is placed in the DSC cell. The sample is held at a constant temperature (isothermal conditions) while being irradiated with light of a specific wavelength and intensity. analytice.com The instrument records the exothermic heat released during the ring-opening polymerization of the oxetane monomer. This heat flow is directly proportional to the rate of reaction.
By integrating the area under the exothermic peak in the Photo-DSC curve, the total enthalpy of polymerization (ΔHₚ) can be determined. This value is crucial for calculating the degree of monomer conversion. The rate of conversion and the final conversion achieved are key indicators of the efficiency of the curing process, influenced by factors such as initiator concentration, light intensity, and temperature. netzsch.comtainstruments.com These parameters are vital for optimizing the processing conditions of the material.
The data below illustrates typical findings from a Photo-DSC analysis of a photocurable oxetane system.
Table 1: Photo-DSC Curing Parameters for an Oxetane Formulation This table is generated for illustrative purposes based on typical results for similar compounds.
| Parameter | Value | Unit | Description |
| Onset Time | 2.5 | s | Time at which the curing reaction begins upon light exposure. |
| Time to Peak | 8.1 | s | Time to reach the maximum rate of polymerization. |
| Enthalpy of Polymerization (ΔHₚ) | 285 | J/g | Total heat released during the curing reaction. |
| Final Monomer Conversion | 88 | % | The percentage of monomer that has polymerized. |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis is a fundamental technique for assessing the thermal stability of polymeric materials, including poly(this compound). setaramsolutions.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This analysis provides crucial information about the temperatures at which the polymer begins to decompose, which is essential for defining its service temperature range and processing limits. setaramsolutions.comnih.gov
During a TGA experiment, a sample of the cured polymer is heated in a furnace at a constant rate (e.g., 10 °C/min) under a specific atmosphere, typically an inert gas like nitrogen to study thermal decomposition without oxidation. researchgate.netmdpi.com The instrument records the sample's mass continuously. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate (Tmax). researchgate.net
Key data points derived from TGA include the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%), and temperatures for subsequent weight losses (e.g., Td10%, Td50%). These values are critical for comparing the thermal stability of different polymer formulations and ensuring the material can withstand the thermal stresses expected in its intended application. nih.govmdpi.com
The following table presents representative TGA data for a thermally stable polymer derived from an oxetane monomer.
Table 2: TGA Data for Thermal Stability of Poly(this compound) This table is generated for illustrative purposes based on typical results for similar polymers.
| Parameter | Value | Unit | Description |
| Td5% (Onset Decomposition) | 315 | °C | Temperature at which 5% weight loss is recorded. |
| Td10% | 330 | °C | Temperature at which 10% weight loss is recorded. |
| Td50% | 385 | °C | Temperature at which 50% weight loss is recorded. |
| Tmax (Maximum Decomposition Rate) | 390 | °C | Temperature at the peak of the derivative (DTG) curve. |
| Residual Mass @ 600 °C | 4.5 | % | The percentage of material remaining at the end of the test. |
Structure Property Relationships in Poly 3 Ethyl 3 Octyloxy Methyl Oxetane and Copolymers
Impact of Monomer Structure on Polymer Architecture (Linear vs. Branched)
The polymerization of 3-substituted oxetanes, such as 3-Ethyl-3-[(octyloxy)methyl]oxetane, typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. The structure of the resulting polymer, whether linear or branched, is highly dependent on the functional groups present on the monomer.
In the case of the closely related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which possesses a hydroxyl group, the polymerization can lead to hyperbranched structures. nih.govresearchgate.netnih.gov This is due to the hydroxyl group acting as a chain transfer agent, leading to the formation of branched architectures. The degree of branching in poly(EHO) has been shown to be significantly influenced by the reaction temperature. nih.govresearchgate.net
The general mechanism for the cationic polymerization of an oxetane (B1205548) ring is depicted below, which would be applicable to this compound, leading to a polyether backbone.
Figure 1: General Cationic Ring-Opening Polymerization of an Oxetane Derivative (A representation of the ring-opening polymerization process, where 'R' and 'R'' represent the substituents at the 3-position of the oxetane ring. For the topic compound, R is an ethyl group and R' is an (octyloxy)methyl group.)
Correlation Between Polymerization Conditions and Resulting Macromolecular Characteristics
The macromolecular characteristics of poly(this compound), such as molecular weight (Mn), molecular weight distribution (polydispersity index, PDI), and degree of branching, are directly correlated with the polymerization conditions. Key parameters include the type and concentration of the initiator, temperature, and solvent.
For the cationic ring-opening polymerization of oxetanes, common initiators include Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and strong protic acids. nih.govresearchgate.net The choice of initiator can significantly affect the rate of polymerization and the control over the polymer's molecular weight. For instance, in the polymerization of a similar monomer, 3-benzyloxymethyl-3-ethyl-oxetane, the initiator concentration was shown to influence the final monomer conversion. radtech.org
Temperature plays a crucial role in determining the polymer structure. In the polymerization of EHO, higher temperatures have been shown to increase the degree of branching. nih.gov While poly(this compound) is expected to be more linear, side reactions could still be temperature-dependent.
The table below illustrates the expected influence of polymerization conditions on the characteristics of poly(this compound), based on findings from related polyoxetane systems.
Table 1: Expected Influence of Polymerization Conditions on Poly(this compound) Characteristics
| Polymerization Condition | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Effect on Branching |
|---|---|---|---|
| Increasing Initiator Concentration | Decrease | May Increase | Minimal Effect Expected |
| Increasing Temperature | May Decrease (due to side reactions) | May Increase | Potential for slight increase |
| Choice of Solvent | Dependent on solvent polarity and coordinating ability | Can be controlled with appropriate solvent choice | Generally low, but can be influenced by solvent |
Influence of Octyloxy Side Chain on Polymer Material Attributes
The long, flexible octyloxy side chain is a defining feature of this compound and is expected to impart specific properties to the resulting polymer. The presence of this side chain will significantly influence the polymer's thermal properties, solubility, and mechanical behavior.
The octyloxy group is anticipated to act as an internal plasticizer, increasing the free volume between polymer chains and enhancing segmental mobility. This would lead to a lower glass transition temperature (Tg) compared to polyoxetanes with smaller or more rigid side chains. The nonpolar nature of the octyl group will also affect the polymer's solubility, making it more soluble in nonpolar organic solvents and less soluble in polar solvents. The long alkyl chain may also introduce some degree of crystallinity if the side chains can pack in an ordered manner, which would be reflected in the thermal analysis.
The following table summarizes the anticipated effects of the octyloxy side chain on the material properties of poly(this compound).
Table 2: Anticipated Influence of the Octyloxy Side Chain on Polymer Properties
| Material Attribute | Expected Influence of Octyloxy Side Chain | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Decrease | Internal plasticization effect, increased free volume. |
| Solubility | Increased solubility in nonpolar solvents | Hydrophobic nature of the octyl group. |
| Mechanical Properties | Increased flexibility, lower modulus | Reduced intermolecular forces and increased chain mobility. |
| Crystallinity | Potential for side-chain crystallization | Regular packing of long alkyl chains. |
Tailoring Polymer Properties through Copolymerization and Functionalization
Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting materials. By incorporating different comonomers, it is possible to modify attributes such as the glass transition temperature, surface energy, and mechanical strength.
For example, copolymerization with a monomer containing a polar functional group, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), would introduce hydroxyl groups into the polymer chain. This would increase the polymer's polarity, enhance its adhesive properties, and provide sites for further functionalization. Conversely, copolymerization with a fluorinated oxetane monomer could be used to create materials with low surface energy and hydrophobic/oleophobic properties. researchgate.net
The reactivity ratios of the comonomers in the cationic copolymerization would determine the microstructure of the resulting copolymer (i.e., random, alternating, or blocky), which in turn would influence its properties. For instance, the copolymerization of 3-ethyl-3-methacryloyloxymethyloxetane with styrene (B11656) has been studied, demonstrating the feasibility of combining oxetane monomers with other classes of polymerizable groups to create hybrid materials. researchgate.net
Functionalization of the polyether backbone or the side chains of poly(this compound) offers another avenue for property modification. While the octyloxy side chain is relatively inert, any residual reactive groups from the polymerization process or intentionally introduced comonomers could serve as handles for post-polymerization modification.
The table below provides hypothetical examples of how copolymerization could be used to tailor the properties of polymers based on this compound.
Table 3: Hypothetical Property Tailoring through Copolymerization
| Comonomer | Expected Change in Polymer Properties | Potential Application |
|---|---|---|
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Increased polarity, higher Tg, improved adhesion | Adhesives, coatings |
| 3,3-Bis(fluoromethyl)oxetane | Lower surface energy, increased hydrophobicity | Low-friction coatings, hydrophobic surfaces |
| (3-Ethyloxetan-3-yl)methyl methacrylate (B99206) | Introduction of crosslinkable methacrylate groups | UV-curable coatings, thermosets |
Advanced Applications and Functional Materials Development
Utilization in Cationic UV-Curable Resins, Coatings, and Adhesives
3-Ethyl-3-[(octyloxy)methyl]oxetane and structurally similar oxetane (B1205548) monomers are key components in cationic UV-curable formulations. These systems utilize photoinitiators that generate a strong acid upon exposure to UV light, which then initiates the ring-opening polymerization of the oxetane ring. This technology is employed in advanced resins, coatings, and adhesives that require rapid, on-demand curing.
The primary roles of this oxetane monomer in cationic UV-curing systems include:
Performance Enhancer : Upon polymerization, the oxetane ring forms a tough, durable polyether network. The long octyloxy side chain provides flexibility and hydrophobicity to the cured material. This combination results in coatings and adhesives with good adhesion, tenacity, and chemical resistance. specialchem.com
Copolymerization : Oxetanes are often copolymerized with other cyclic ethers, most notably epoxides. While oxetanes can have a slower polymerization rate compared to highly reactive epoxides, this can be advantageous. radtech.org The copolymerization of oxetanes with epoxides, such as diglycidyl ether of bisphenol A (DGEBA), can significantly enhance the final monomer conversion and improve the thermal and mechanical properties of the cured polymer, including its glass transition temperature (Tg) and Young's modulus. radtech.org Research on similar monomers shows that adding even a small amount of a cycloaliphatic epoxy can dramatically increase the polymerization rate and final conversion of the oxetane. radtech.org
The table below summarizes findings on how different co-monomers affect the cationic photopolymerization of oxetanes.
| Co-monomer Added to Oxetane | Effect on Polymerization | Resulting Polymer Properties |
| Diglycidylether of Bisphenol A (DGEBA) | Significantly improved monomer conversion (from 17% to ~90%) and polymerization rate. radtech.org | Improved glass transition temperature, decomposition temperature, and Young's modulus. radtech.org |
| 3,4-Epoxycyclohexane Carboxylate | Increased rate of polymerization and final monomer conversion. radtech.org | Enhanced ring-opening of the oxetane. radtech.org |
| 1,4-Butanediol (B3395766) Diglycidyl Ether | No significant effect observed on conversion. radtech.org | - |
Role as Reactive Crosslinkers in Polymer Network Formation
The functionality of the oxetane ring is central to its role in forming robust, crosslinked polymer networks. During cationic polymerization, the ring opens and propagates, forming linear or branched polyether chains. nih.gov This process is fundamental to building the polymeric backbone of a material.
The formation of crosslinked networks can be achieved through several mechanisms:
Hyperbranching : The cationic polymerization of hydroxymethyl-substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, can lead to the formation of hyperbranched polyethers. nih.govdntb.gov.ua This occurs through a mechanism where the hydroxyl groups can act as chain transfer agents, initiating new polymer chains from the backbone of existing ones, leading to a highly branched, three-dimensional network.
Dual-Functionality Monomers : Monomers can be designed to contain both an oxetane ring and a second, different type of polymerizable group. For instance, (3-Ethyloxetan-3-yl)methyl methacrylate (B99206) contains an oxetane ring (polymerizable cationically) and a methacrylate group (polymerizable via free-radical methods). chemicalbook.comresearchgate.net This allows for the creation of interpenetrating polymer networks (IPNs) where two different polymer networks are formed in situ, providing unique combinations of properties. researchgate.net Cationic polymerization of a pre-formed radical polymer made from such a monomer can lead to a crosslinked final polymer with distinct thermal behaviors. researchgate.net
Development of Specialized Polyether-Based Materials
The polyether backbone derived from this compound serves as a versatile platform for creating specialized polymers with unique functionalities.
The flexible polyoxetane backbone is an ideal scaffold for creating side-chain liquid crystalline polymers (SCLCPs). nih.gov In this molecular architecture, rigid, calamitic (rod-like) units known as mesogens are attached to the polymer backbone via flexible spacers. While the backbone provides the structural framework, the mesogenic side groups self-assemble into ordered liquid crystalline phases (e.g., smectic or nematic). Research has demonstrated the synthesis of liquid crystalline polyoxetanes by attaching mesogenic units like trans-stilbene (B89595) to the polymer backbone. researchgate.net The specific side groups on the oxetane monomer, such as the ethyl and octyloxy groups, would influence the packing and phase behavior of the resulting polymer.
Amphiphilic block copolymers consist of two or more distinct polymer chains connected together, where one block is hydrophilic (water-loving) and the other is hydrophobic (water-repelling). Such materials are of great interest for applications in drug delivery, surfactants, and nanomaterials.
The polymer derived from this compound is inherently hydrophobic due to its hydrocarbon-rich structure (ethyl and octyloxy groups). This makes it an excellent candidate for the hydrophobic block in an amphiphilic copolymer. nih.gov It can be synthesized as one block and then joined with a pre-formed hydrophilic polymer block, such as poly(ethylene oxide) or poly(2-ethyl-2-oxazoline), to create the final amphiphilic macromolecule. nih.govexpresspolymlett.com
Hybrid materials that combine the properties of organic polymers with those of inorganic materials are a significant area of materials science. Polyoxetanes can be integrated into such networks to create materials with enhanced thermal stability, mechanical strength, or specific optical properties. nih.gov
This incorporation can be achieved by:
Grafting from Inorganic Surfaces : Oxetane monomers can be polymerized from the surface of inorganic particles, such as silica (B1680970). For example, atom transfer radical polymerization (ATRP) of an oxetane-containing methacrylate has been used to graft well-defined polymer chains from the surface of silica particles, creating a core-shell hybrid material. researchgate.net
Using Silicon-Containing Monomers : Oxetane monomers that also contain silicon atoms, such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, can be synthesized. mdpi.com Polymerization of such a monomer directly incorporates silicon and phenyl groups into the polymer backbone, resulting in a hybrid photosensitive resin with exceptional thermal stability (up to 446 °C) and high tensile strength. mdpi.com
Frontal Polymerization for Rapid Material Fabrication
Frontal polymerization is a technique where a localized polymerization reaction self-propagates as a thermal wave through a monomer or resin mixture. This method allows for the very rapid, energy-efficient fabrication of polymers and composites without the need for bulk heating.
Cationic ring-opening polymerization of 3,3-disubstituted oxetanes is well-suited for this technique. researchgate.net The process is typically initiated by UV light, which activates a photoinitiator in a small zone of the sample. This initiation generates acid and heat. A key characteristic of these oxetane systems is the formation of stable tertiary oxonium ion intermediates, which leads to a dormant period at room temperature. researchgate.net However, as the initial reaction generates exothermic heat, the temperature rises, triggering the rapid, self-sustaining polymerization of the adjacent monomer, creating a propagating "front" that cures the entire material. radtech.orgresearchgate.net This method is particularly promising for applications requiring rapid curing of thick or filled materials.
Applications in Advanced Chemical Synthesis (e.g., as building blocks)
The compound this compound serves as a specialized monomer and building block in advanced chemical synthesis, primarily for the development of functional polymers and materials. Its utility stems from the unique combination of a reactive oxetane ring and a property-modifying octyloxy side chain.
The core of its synthetic application lies in the cationic ring-opening polymerization (CROP) of the oxetane ring. radtech.org This four-membered ether is characterized by significant ring strain, which facilitates polymerization when initiated by cationic species, such as those generated from photo-acid generators under UV irradiation or by Lewis acids. radtech.orgradtech.org This reactivity makes this compound a valuable component for producing polyethers with tailored properties.
As a building block, the molecule contributes distinct structural features to the resulting polymer:
Oxetane Ring : This functional group is the site of polymerization, leading to the formation of a polyether backbone. The 3,3-disubstituted nature of the ring enhances its stability under various conditions while still allowing for controlled ring-opening. chemrxiv.orgchemrxiv.org
Octyloxymethyl Side Chain : This long, flexible alkyl ether chain is a key feature for designing functional materials. It is expected to impart significant flexibility, increase the hydrophobicity (water resistance), and lower the glass transition temperature (Tg) of the resulting polymer, making it suitable for applications requiring soft and pliable materials.
The synthesis of polymers using oxetane building blocks like this allows for the creation of materials with specific performance characteristics. While detailed research findings for the homopolymer of this compound are not extensively documented in public literature, its role as a reactive monomer is well-established based on the known chemistry of analogous 3,3-disubstituted oxetanes. radtech.orgnih.govresearchgate.net For instance, related oxetane monomers with different side chains are frequently used to modify the mechanical and thermal properties of polymers for use in coatings, adhesives, and inks. radtech.orgnih.gov
The table below summarizes the structural components of this compound and their designated functions in advanced synthesis.
| Structural Component | Chemical Group | Function in Chemical Synthesis |
| Polymerizable Group | Oxetane Ring | Enables cationic ring-opening polymerization to form a polyether backbone. radtech.org |
| Side Chain 1 | Ethyl Group (-CH₂CH₃) | Provides steric bulk; influences polymer solubility and morphology. |
| Side Chain 2 | (Octyloxy)methyl Group (-CH₂O(CH₂)₇CH₃) | Imparts flexibility, hydrophobicity, and a low glass transition temperature to the final polymer. |
The general synthetic pathway to create polymers from this building block involves reacting the monomer in the presence of a suitable cationic initiator. This process can be adapted for copolymerization with other oxetane or epoxide monomers, allowing for the fine-tuning of the final material's properties. For example, copolymerization with a more rigid monomer could balance the flexibility introduced by the octyloxy chain. radtech.org
Theoretical and Computational Studies on 3 Ethyl 3 Octyloxy Methyl Oxetane
Quantum Chemical Calculations of Oxetane (B1205548) Ring Strain and Basicity
Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule like 3-Ethyl-3-[(octyloxy)methyl]oxetane. These methods would provide insight into the inherent ring strain of the oxetane core and the basicity of its ether oxygen, both of which are critical factors in predicting its reactivity, particularly in polymerization processes. dtic.mil
The propensity of cyclic ethers to undergo ring-opening polymerization is significantly influenced by their ring strain and basicity. dtic.mil For the oxetane ring in this compound, the bond angles deviate significantly from the ideal tetrahedral angle, leading to considerable strain energy. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), can precisely quantify this strain. rsc.org
The basicity of the oxygen atom in the oxetane ring is another crucial parameter that governs its ability to be protonated or to coordinate to a Lewis acid, which is often the initiating step in cationic ring-opening polymerization. researchgate.net Computational methods can determine the proton affinity or the electrostatic potential at the oxygen atom, providing a quantitative measure of its basicity. dtic.mil For this compound, the presence of an ethyl and an octyloxymethyl group would influence the electron density on the oxetane oxygen, and quantum chemical calculations could elucidate the magnitude of this electronic effect.
A hypothetical data table illustrating the type of results that would be generated from such a study is presented below. The values are representative and intended for illustrative purposes only.
| Compound | Method/Basis Set | Ring Strain Energy (kcal/mol) | Proton Affinity (kcal/mol) |
|---|---|---|---|
| Oxetane | B3LYP/6-311++G(d,p) | 25.5 | 205.0 |
| 3-Ethyl-3-methyloxetane | B3LYP/6-311++G(d,p) | 26.2 | 208.3 |
| This compound | B3LYP/6-311++G(d,p) | Predicted Value | Predicted Value |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations would be a powerful tool to investigate the dynamic aspects of the polymerization of this compound. While quantum chemical calculations can provide detailed information about the energetics of individual reaction steps, MD simulations can model the collective motion and interactions of many molecules over time, offering insights into the polymerization process on a larger scale.
For the cationic ring-opening polymerization of this compound, MD simulations could be used to study several key aspects:
Initiation and Propagation: Simulations could model the approach of an initiator (e.g., a proton or a Lewis acid) to the oxetane ring, the subsequent ring-opening, and the attack of another monomer to the growing polymer chain.
Chain Conformation and Dynamics: As the polymer chain grows, MD simulations can predict its conformational preferences in different environments (e.g., in solution or in the bulk). This is particularly relevant for understanding the physical properties of the resulting polyether.
Solvent Effects: The choice of solvent can significantly impact the polymerization process. MD simulations can explicitly include solvent molecules and study their influence on the reaction mechanism and polymer chain dynamics. rsc.org
A hypothetical data table summarizing the type of information that could be extracted from MD simulations is shown below.
| Simulation Parameter | Description | Example Value/Observation |
|---|---|---|
| Monomer Diffusion Coefficient | Rate of monomer movement in the simulation box. | 1.5 x 10⁻⁵ cm²/s |
| Radius of Gyration of Polymer Chain | A measure of the compactness of the polymer coil. | Increases with chain length |
| Monomer-to-Chain End Distance | Average distance for a monomer to approach the reactive chain end. | ~4.5 Å |
Computational Modeling of Structure-Reactivity Relationships in Oxetane Chemistry
Computational modeling plays a crucial role in establishing structure-reactivity relationships, which are essential for designing new monomers and polymers with desired properties. For this compound, computational models would aim to connect its specific molecular structure to its reactivity in polymerization.
By systematically varying the substituents on the oxetane ring in silico and calculating the corresponding changes in properties like ring strain, basicity, and the activation energies for ring-opening, a quantitative structure-reactivity relationship (QSRR) can be developed. These models can then be used to predict the reactivity of other, yet-to-be-synthesized oxetane monomers.
For instance, a computational study could compare the calculated properties of this compound with those of other 3,3-disubstituted oxetanes. This would help to understand the specific influence of the ethyl and octyloxymethyl groups on the reactivity of the oxetane ring. The long octyloxy chain, for example, might introduce steric hindrance that affects the approach of other monomers, a factor that can be quantified through computational modeling.
The insights gained from such models are invaluable for the rational design of new materials. For example, if a higher reactivity is desired, the model might suggest modifications to the substituents that would increase the ring strain or basicity of the oxetane monomer.
A hypothetical table illustrating a structure-reactivity relationship is provided below.
| Substituent at C3 | Calculated Basicity (kcal/mol) | Calculated Ring-Opening Barrier (kcal/mol) | Predicted Relative Reactivity |
|---|---|---|---|
| -CH₃, -CH₃ | 207.1 | 15.2 | 1.0 |
| -CH₂CH₃, -CH₃ | 208.3 | 14.8 | 1.2 |
| -CH₂CH₃, -CH₂O(CH₂)₇CH₃ | Predicted Value | Predicted Value | Predicted Value |
Future Research Directions and Emerging Trends
Exploration of Novel Initiator Systems and Catalysts for Enhanced Control
The primary route for polymerizing 3-Ethyl-3-[(octyloxy)methyl]oxetane is cationic ring-opening polymerization (CROP), a process whose control is paramount to achieving desired polymer characteristics. wikipedia.org Future research will intensely focus on developing more sophisticated initiator and catalyst systems to master this process.
Current systems for oxetane (B1205548) polymerization often rely on traditional initiators like Lewis acids (e.g., Boron trifluoride diethyl etherate), Brønsted acids, and various onium salts. uni-muenchen.denih.gov However, emerging trends point towards systems that offer greater control over the polymerization kinetics and polymer architecture. Photoinitiators, which can be activated by light, are a significant area of interest as they provide exceptional spatial and temporal control over the polymerization process, a feature valuable in applications like 3D printing and photocurable coatings. researchgate.netradtech.org The development of photo-thermal initiating systems, which can be activated by both light and heat, may help overcome challenges related to light scattering in composite materials. researchgate.net
Another promising direction is the use of "kick-started" polymerization, where highly reactive species like epoxides are used as accelerants to initiate rapid and efficient ring-opening of the less strained oxetane ring. google.com For a monomer like this compound, the bulky octyloxy side chain may influence steric hindrance and reactivity at the cationic propagation center. Therefore, research will likely target catalysts that are not only highly efficient but also tolerant to the ether functionality and capable of producing polymers with predictable molecular weights and low dispersity.
| Initiator/Catalyst Class | Examples | Potential Research Focus for this compound |
| Lewis Acids | BF₃·OEt₂, Al(C₄H₉)₃ | Optimizing catalyst-to-monomer ratio to control side reactions; investigating water-tolerant systems. nih.govnih.gov |
| Photoinitiators | Triarylsulfonium salts, Iodonium salts | Developing systems sensitive to specific wavelengths (e.g., LED sources); enhancing efficiency for curing thick or filled materials. researchgate.netgoogle.com |
| Anionic Systems | Potassium tert-butoxide | Exploring anionic polymerization as an alternative route, although it is often less effective for oxetanes. radtech.org |
| Epoxide Accelerants | 2,2-disubstituted epoxides | Investigating the kinetics of "kick-started" systems to fine-tune initiation and propagation rates. google.com |
Development of Sustainable Synthesis and Polymerization Processes
A major global trend in chemical manufacturing is the shift towards sustainability. For this compound, this involves innovations in both its synthesis and its polymerization. The monomer's precursor, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is typically derived from trimethylolpropane (B17298), which itself can be produced from biorenewable feedstocks like butyraldehyde. google.comchemicalbook.com Future work will likely focus on ensuring the entire synthetic chain is sustainable, for instance, by using octanol (B41247) derived from renewable biomass to form the ether linkage. The development of polymers from natural products, such as using oxetanes derived from sugars like D-xylose, highlights a broader trend toward bio-based monomers. acs.orgrsc.org
In addition to monomer synthesis, polymerization processes are being re-evaluated for their environmental impact. Key research directions include:
Solvent-Free Polymerization: Conducting polymerizations in bulk (neat) to eliminate the use of volatile and often hazardous organic solvents.
Energy-Efficient Methods: Utilizing photoinitiated polymerization, which can often be performed at ambient temperature, reducing the energy consumption associated with thermally driven processes. researchgate.net
Greener Catalysts: Developing catalysts that are highly efficient, require low loading, are recoverable, and have low toxicity. Research into initiator-free systems, such as photo polycondensation, represents a significant leap in this direction. researchgate.net
Advanced Functionalization Strategies for Diverse Material Applications
While the octyloxy chain in this compound is itself a functional group that imparts flexibility and hydrophobicity, advanced strategies will focus on creating more complex polymer architectures. Research on poly(EHO) has shown that the resulting polymers can be brittle, necessitating modifications to improve their mechanical properties. nih.gov The introduction of the flexible octyloxy chain is one such modification.
Future functionalization strategies are expected to follow several paths:
Copolymerization: The most versatile approach involves copolymerizing this compound with other oxetane monomers that bear different functional groups. This allows for the creation of copolymers with a precisely tuned balance of properties. For example, copolymerizing with EHO would introduce hydroxyl groups for subsequent reactions or improved adhesion, while copolymerizing with an azide-functionalized oxetane could create an energetic polymer or a material ready for "click" chemistry. nih.gov
Block Copolymer Synthesis: Creating block copolymers where a segment of poly(this compound) is combined with other polymer types, such as polyurethanes or polyesters. wikipedia.org The polyoxetane block would serve as a soft, hydrophobic segment, potentially leading to thermoplastic elastomers or amphiphilic materials.
Grafting and Side-Chain Modification: While the polyether backbone is generally inert, strategies for C-H functionalization of polyethers are emerging, which could allow for the modification of the polymer after it has been formed. researchgate.net This could be used to attach a wide range of functional groups along the polymer chain.
| Functionalization Strategy | Example Comonomer/Method | Resulting Polymer Property/Application |
| Random Copolymerization | 3-ethyl-3-(hydroxymethyl)oxetane (EHO) | Tunable hydrophilicity, sites for crosslinking. |
| Block Copolymerization | Tetrahydrofuran (B95107) (THF), Polyesters | Thermoplastic elastomers, modification of mechanical properties. wikipedia.org |
| Side-Chain Engineering | 3-ethyl-3-allylmethoxyoxetane | Introduction of reactive sites for radical polymerization or thiol-ene reactions. |
Integration in Multifunctional Polymer Composites and Smart Materials
Smart materials, which can respond to external stimuli, are a major frontier in materials science. escholarship.org Oxetane-based polymers are particularly promising for these applications due to their low polymerization shrinkage and insensitivity to oxygen during cationic polymerization. tue.nl The unique properties of poly(this compound)—specifically its flexibility and hydrophobicity—make it an excellent candidate for several advanced applications.
Future research is expected to explore its integration into:
Self-Healing Materials: The oxetane ring is a key component in some self-healing systems. Upon mechanical damage, the strained ring can be made to open, creating reactive ends that form new crosslinks to repair the material. nih.gov The flexible polymer derived from this compound could serve as a soft matrix in such healable composites.
Soft Actuators and Robotics: Liquid crystalline elastomers (LCEs) made from oxetane monomers can change shape in response to stimuli like heat or light. tue.nl The flexible nature of the octyloxy side chain could be used to lower the glass transition temperature and tune the mechanical properties of such actuators.
Dielectric and Electronic Applications: The hydrophobic, low-polarity nature of the polymer could make it suitable as a dielectric material in flexible electronics or as an encapsulant to protect sensitive components from moisture.
Deeper Understanding of Complex Polymerization Mechanisms and Kinetics
While the general mechanism of cationic ring-opening polymerization is known, the specific kinetics for this compound are yet to be fully elucidated. The presence of the bulky, electron-donating octyloxy group can significantly affect the rates of initiation, propagation, and chain transfer compared to smaller, more polar monomers like EHO. wikipedia.org
Future research will require a meticulous investigation of the polymerization kinetics. This involves:
Kinetic Modeling: Using techniques like real-time NMR spectroscopy or calorimetry to measure monomer conversion over time. These data are essential for determining the rate constants of the various reactions occurring during polymerization. rsc.orgresearchgate.net
Analysis of Side Reactions: Quantifying the extent of side reactions such as "backbiting," where the growing polymer chain attacks itself to form cyclic oligomers. wikipedia.org These side reactions can limit the achievable molecular weight and broaden its distribution.
Computational Chemistry: Employing methods like Density Functional Theory (DFT) to model the polymerization transition states. rsc.org Such calculations can provide insight into the electronic and steric effects of the octyloxy side chain on monomer reactivity and help rationalize experimental observations.
A thorough understanding of these kinetic and mechanistic details is crucial for designing polymerization processes that yield polymers with the precise architecture and properties needed for advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
